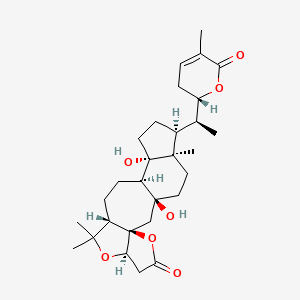
Kadcoccilactone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kadcoccilactone B is a triterpenoid compound isolated from the roots of Kadsura coccinea, a plant belonging to the Schisandraceae family. This compound has garnered attention due to its potential biological activities, including protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase (AChE) inhibitory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Kadcoccilactone B involves multiple steps, typically starting from simpler triterpenoid precursors. The synthetic routes often include oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring the correct stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound is still in the research phase, with most methods focusing on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis and isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Kadcoccilactone B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Wirkmechanismus
Kadcoccilactone B exerts its effects by inhibiting specific enzymes. For example, it inhibits PTP1B by binding to its active site, preventing the dephosphorylation of target proteins. This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity . Similarly, its inhibition of AChE can increase acetylcholine levels in the brain, potentially improving cognitive function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kadcoccilactone B is structurally similar to other triterpenoids isolated from Kadsura coccinea, such as:
- Kadcoccilactone T
- Kadnanolactone H
- Kadcotrione C
- Kadcoccinic acid B
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry, which contribute to its specific biological activities. Its potent inhibitory effects on PTP1B and AChE make it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C29H42O7 |
|---|---|
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
(1S,3R,7R,10S,13R,14S,17S,18R)-1,14-dihydroxy-9,9,18-trimethyl-17-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one |
InChI |
InChI=1S/C29H42O7/c1-16-6-7-19(34-24(16)31)17(2)18-10-11-29(33)21-9-8-20-25(3,4)35-22-14-23(30)36-28(20,22)15-27(21,32)13-12-26(18,29)5/h6,17-22,32-33H,7-15H2,1-5H3/t17-,18-,19-,20-,21+,22+,26+,27-,28+,29-/m0/s1 |
InChI-Schlüssel |
UCYIJPSZTKEWLZ-CAQIMXKKSA-N |
Isomerische SMILES |
CC1=CC[C@H](OC1=O)[C@@H](C)[C@@H]2CC[C@]3([C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)O |
Kanonische SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)




![(13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13075113.png)
![(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13075127.png)





